molecular formula C11H10ClNO B2499219 1-(4-Chloro-2,3-dihydroindol-1-yl)prop-2-en-1-one CAS No. 2191871-56-2

1-(4-Chloro-2,3-dihydroindol-1-yl)prop-2-en-1-one

Cat. No. B2499219
CAS RN: 2191871-56-2
M. Wt: 207.66
InChI Key: PCHZYEBBMKWQFX-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2,3-dihydroindol-1-yl)prop-2-en-1-one” is a type of indole-based chalcone derivative . Chalcones are considered versatile and convenient intermediates for the synthesis of naturally occurring flavonoids and various heterocyclic compounds . They have earned the status of a privileged pharmacophore, as compounds bearing this moiety possess a broad spectrum of biological activity .


Synthesis Analysis

Two powerful methods for the synthesis of indole-based chalcone derivatives, namely (E)-1-(2-chloro-1-(4-chlorobenzyl)-1H-indol-3-yl)-3-aryl(hetaryl)prop-2-en-1-ones, are described, involving the ultrasound-assisted or solvent-free Claisen–Schmidt condensation reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes . The ultrasound-assisted Claisen–Schmidt condensation reaction was carried out using 1,4-dioxane as solvent and KOH as base at room temperature to give the corresponding products in yields ranging from 75 to 88% . Alternatively, the Claisen–Schmidt condensation reaction could also be conducted under solvent-free conditions to obtain the products in comparable yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-Chloro-2,3-dihydroindol-1-yl)prop-2-en-1-one” involve the Claisen–Schmidt condensation reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes . This reaction can be carried out either using ultrasound assistance or under solvent-free conditions .

properties

IUPAC Name

1-(4-chloro-2,3-dihydroindol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-11(14)13-7-6-8-9(12)4-3-5-10(8)13/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHZYEBBMKWQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2,3-dihydroindol-1-yl)prop-2-en-1-one

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